molecular formula C6H8F3N3 B1293130 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1169994-43-7

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B1293130
CAS No.: 1169994-43-7
M. Wt: 179.14 g/mol
InChI Key: NGWHXPNZMALGFN-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the fifth position, and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water. The product is then isolated through distillation and further purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping are employed to functionalize the pyrazole ring. Bromination with N-bromosuccinimide (NBS) and subsequent halogen-metal exchange are also common steps in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amine group, enables the compound to form hydrogen bonds and interact with active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the amine group at the third position further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWHXPNZMALGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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